molecular formula C11H9BrOS B056663 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one CAS No. 118337-33-0

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Cat. No.: B056663
CAS No.: 118337-33-0
M. Wt: 269.16 g/mol
InChI Key: PIQSJBQPXDKSHF-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one: is an organic compound with the molecular formula C11H9BrOS and a molecular weight of 269.16 g/mol . This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur. It is characterized by the presence of a bromine atom and a ketone group attached to the benzo[b]thiophene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one typically involves the bromination of 3-methylbenzo[b]thiophene followed by the introduction of an ethanone group. One common method involves the reaction of 3-methylbenzo[b]thiophene with bromine in the presence of a suitable solvent and catalyst to yield the brominated intermediate. This intermediate is then reacted with an acetylating agent, such as acetyl chloride, under controlled conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and acetylation, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study the interactions of benzo[b]thiophene derivatives with biological targets.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and versatility make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfur atom in the benzo[b]thiophene ring can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

  • 2-Bromo-1-(2-thienyl)ethan-1-one
  • 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one
  • 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethanone

Uniqueness: 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one is unique due to the presence of the 3-methyl group on the benzo[b]thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrOS/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQSJBQPXDKSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381582
Record name 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118337-33-0
Record name 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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